1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the xylofuranosyl sugar moiety.
Glycosylation: The xylofuranosyl sugar is then glycosylated with a suitable guanine derivative under acidic or basic conditions to form the nucleoside analog.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to scale up the glycosylation process.
Optimization: Optimizing reaction conditions such as temperature, pH, and solvent systems to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA interactions and modifications.
Medicine: Investigated for its antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine involves:
Molecular Targets: The compound targets nucleic acids, specifically interacting with DNA and RNA.
Pathways Involved: It can inhibit nucleic acid synthesis by incorporating into the growing nucleic acid chain, leading to chain termination or mutations.
Comparison with Similar Compounds
Similar Compounds
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine can be compared with other nucleoside analogs such as:
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-ribofuranosyl) guanine: Similar structure but with a ribofuranosyl sugar moiety.
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-deoxyribofuranosyl) guanine: Contains a deoxyribofuranosyl sugar moiety.
Uniqueness
The uniqueness of this compound lies in its specific sugar moiety, which can influence its biological activity and interactions with nucleic acids. This distinct structure may confer unique properties that are not observed in other nucleoside analogs, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H14N6O6 |
---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
1,2-diamino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione |
InChI |
InChI=1S/C10H14N6O6/c11-9-14-6-3(7(20)16(9)12)13-10(21)15(6)8-5(19)4(18)2(1-17)22-8/h2,4-5,8,17-19H,1,12H2,(H2,11,14)(H,13,21)/t2-,4?,5+,8-/m1/s1 |
InChI Key |
SIXZCFPRAGPNFK-UKPFUCPKSA-N |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.